molecular formula C22H27N5O2S B2889534 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251545-60-4

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2889534
CAS No.: 1251545-60-4
M. Wt: 425.55
InChI Key: UFKVZCBAGXNOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a cyclohexylsulfanyl group and at position 2 with an acetamide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The cyclohexylsulfanyl substituent contributes significant lipophilicity and steric bulk, while the mesityl group enhances steric hindrance and aromatic interactions. Such structural features are critical for modulating pharmacokinetic properties and target binding in medicinal chemistry applications .

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKVZCBAGXNOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound :

  • Core : [1,2,4]Triazolo[4,3-a]pyrazine.
  • Substituents :
    • Position 8 : Cyclohexylsulfanyl (C₆H₁₁S).
    • Position 2 : Acetamide linked to 2,4,6-trimethylphenyl.

Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide

  • Core : Same [1,2,4]triazolo[4,3-a]pyrazine.
  • Substituents :
    • Position 8 : 4-Chlorobenzylsulfanyl (C₇H₆ClS).
    • Position 2 : Acetamide linked to 4-methoxybenzyl.
  • Key Features: Molecular weight: 469.94 g/mol. Reduced lipophilicity (logP ~3.8) compared to the target compound due to polar 4-methoxybenzyl and smaller 4-chlorobenzyl groups. Enhanced solubility in polar solvents (e.g., DMSO, ethanol).

Analog 2 : Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate

  • Core : Isothiazolo[5,4-b]pyridine.
  • Substituents : Ethyl ester and dimethyl groups.
  • Key Features: Molecular weight: 266.32 g/mol. Lower steric hindrance and higher solubility (ester group) compared to triazolopyrazine analogs. Limited biological data; primarily used in synthetic intermediates.
Structural and Functional Differences
Parameter Target Compound Analog 1 Analog 2
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine Isothiazolo[5,4-b]pyridine
Position 8 Substituent Cyclohexylsulfanyl 4-Chlorobenzylsulfanyl N/A
Acetamide Group N-(2,4,6-trimethylphenyl) N-(4-methoxybenzyl) Ethyl ester
Molecular Weight ~480 g/mol (estimated) 469.94 g/mol 266.32 g/mol
Lipophilicity (logP) ~4.5 (estimated) ~3.8 ~1.2
Solubility Low (non-polar solvents) Moderate (DMSO/ethanol) High (aqueous/organic mixes)

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolo-Pyrazine Core : Utilizing cyclization reactions involving cyclohexylsulfanyl derivatives.
  • Acetamide Formation : The introduction of the N-(2,4,6-trimethylphenyl) group through acylation reactions.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structural integrity of the compound.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
  • Case Study : A study demonstrated that derivatives of triazolo-pyrazines showed IC50 values in the low micromolar range against various bacterial strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
  • Research Findings : In vitro studies revealed that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa, with IC50 values around 20 μM .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • COX Inhibition : It may act as a selective inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • Selectivity Index : Comparative studies show that related compounds exhibit selectivity indices favoring COX-2 inhibition over COX-1, suggesting a reduced risk of gastrointestinal side effects .

Pharmacological Profile

PropertyValue/Description
Molecular FormulaC22H25N5O2S
Mechanism of ActionEnzyme inhibition (e.g., COX enzymes)
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory ActionSelective COX-2 inhibition

Q & A

Q. Critical conditions :

  • Temperature control (e.g., 60–80°C for cyclization) .
  • Inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Solvents like ethanol or DMSO to stabilize intermediates .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core formationPOCl₃, DMF, 70°C, 12h65–75
Cyclohexylsulfanyl additionCyclohexanethiol, K₂CO₃, DMF, 80°C50–60
Acetamide couplingEDC/HOBt, DCM, RT70–80

Basic: Which analytical techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., cyclohexylsulfanyl protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = calculated m/z 509.2) .
  • X-ray crystallography : Resolves bond lengths/angles in the triazolo-pyrazine core (e.g., C–N bond = 1.34 Å) .
  • IR spectroscopy : Identifies carbonyl stretches (e.g., C=O at 1680 cm⁻¹) .

Basic: What are the compound’s key structural features influencing reactivity?

Answer:

  • Triazolo-pyrazine core : A fused heterocycle with delocalized π-electrons, enabling electrophilic substitution .
  • Cyclohexylsulfanyl group : Enhances lipophilicity and stabilizes via steric hindrance .
  • N-(2,4,6-trimethylphenyl)acetamide : Electron-donating methyl groups modulate electronic density on the acetamide .

Q. Table 2: Structural Data

ParameterValue (Experimental)MethodReference
C=O bond length1.22 ÅX-ray
Dihedral angle (core)12.5°DFT calculation
LogP3.8 ± 0.2HPLC

Advanced: How can synthesis yield be optimized while minimizing side reactions?

Answer:

  • Catalyst screening : Use Pd/C or CuI for Suzuki couplings to reduce byproducts .
  • Solvent optimization : Replace DMF with THF for higher selectivity in sulfanyl addition .
  • Realtime monitoring : Employ in-situ FTIR to track intermediate formation .
  • Computational guidance : Apply quantum mechanical models (e.g., DFT) to predict reaction pathways and transition states .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Answer:

  • Case example : Discrepancies between NMR (predicted) and X-ray (observed) data for acetamide conformation may arise from dynamic equilibria in solution.
  • Resolution :
    • Perform variable-temperature NMR to assess rotational barriers .
    • Validate with NOESY/ROESY for spatial correlations .
    • Cross-check with HPLC purity assays (>98%) to exclude impurities .

Advanced: What structure-activity relationship (SAR) insights exist for analogs?

Answer:
Key modifications and effects :

  • Cyclohexylsulfanyl → Phenylsulfanyl : Reduces metabolic stability (t₁/₂ from 4.2h to 1.8h) .
  • 2,4,6-Trimethylphenyl → 4-Chlorophenyl : Enhances enzyme inhibition (IC₅₀ from 12 μM to 3.5 μM) .

Q. Table 3: Comparative Bioactivity of Analogs

Analog ModificationTarget (IC₅₀)Solubility (µg/mL)Reference
CyclohexylsulfanylKinase X: 8.2 μM15 ± 2
4-Fluorophenyl substitutionKinase X: 3.5 μM8 ± 1
Piperazine-linked derivativeCOX-2: 0.9 μM22 ± 3

Advanced: How can computational modeling enhance experimental design?

Answer:

  • Reaction path prediction : Use density functional theory (DFT) to identify low-energy intermediates and transition states .
  • Molecular docking : Screen binding affinities to prioritize analogs (e.g., Glide SP scoring for kinase targets) .
  • Machine learning : Train models on existing synthesis data to predict optimal solvent/catalyst combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.